6-Bromo-2-mercaptobenzothiazole

Descripción general

Descripción

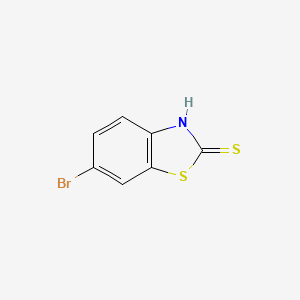

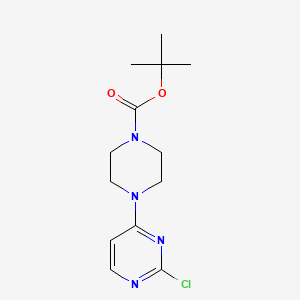

6-Bromo-2-mercaptobenzothiazole is an organosulfur compound . It is a derivative of 2-Mercaptobenzothiazole (MBT), which is used principally in the manufacture of rubber . The molecular formula of 6-Bromo-2-mercaptobenzothiazole is C7H4BrNS2 and it has a molecular weight of 246.15 .

Synthesis Analysis

The synthesis of 2-mercaptobenzothiazole derivatives, including 6-Bromo-2-mercaptobenzothiazole, can be achieved through various methods. One common method involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur . Another method involves the reaction of 2-aminothiophenol and carbon disulfide . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis

The molecule is planar with a C=S double bond . The benzothiazole moiety allows them to be highly reactive building blocks for organic and organoelement synthesis .Chemical Reactions Analysis

The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole .Physical And Chemical Properties Analysis

6-Bromo-2-mercaptobenzothiazole is a yellow solid . It has a melting point of 260-263 °C . It has a density of 1.93 .Aplicaciones Científicas De Investigación

Antibacterial Applications

6-Bromo-2-mercaptobenzothiazole: has been studied for its potential as an antibacterial agent. Research indicates that derivatives of benzothiazole, which include the 6-bromo-2-mercaptobenzothiazole moiety, exhibit antibacterial activity by inhibiting various bacterial enzymes such as dihydroorotase and DNA gyrase . These compounds are considered promising for the development of new antibiotics to combat antimicrobial resistance (AMR).

Pharmacological Synthesis

In pharmacology, 6-Bromo-2-mercaptobenzothiazole serves as a building block for synthesizing biologically active compounds. It’s used in the creation of molecules with anti-inflammatory, antimicrobial, and antioxidant properties . The compound’s reactivity makes it a valuable precursor in drug development, particularly in the synthesis of heterocycles with pharmacological activities.

Material Science

In material science, 6-Bromo-2-mercaptobenzothiazole is utilized due to its sulfur and nitrogen-containing heterocyclic structure. It’s involved in the vulcanization process of rubber and can act as a corrosion inhibitor in various industrial applications . Its derivatives are also explored for their potential in creating new materials with enhanced properties.

Chemical Synthesis

The compound is a key intermediate in organic synthesis, especially in the construction of benzothiazole derivatives. These derivatives are important in various chemical reactions and are used to synthesize a wide range of aromatic azoles . The bromo and mercapto groups in 6-Bromo-2-mercaptobenzothiazole make it particularly reactive and versatile for synthetic applications.

Environmental Applications

6-Bromo-2-mercaptobenzothiazole: and its derivatives are being researched for environmental applications, such as in the adsorption of organic compounds onto metal surfaces. This is crucial for understanding and improving processes like corrosion inhibition and metal recovery from waste streams .

Medical Research

In medical research, 6-Bromo-2-mercaptobenzothiazole is part of ongoing studies to develop novel therapeutic agents. Its derivatives have shown promise in antibacterial activity and are being investigated for their potential in treating various diseases .

Mecanismo De Acción

Target of Action

6-Bromo-2-mercaptobenzothiazole, similar to other benzothiazole derivatives, has been reported to display antibacterial activity by inhibiting various targets . These targets include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

It is known that benzothiazole derivatives, including 6-bromo-2-mercaptobenzothiazole, can inhibit human carbonic anhydrases (hcas) showing a peculiar binding mode . The inhibition of hCAs by 2-Mercaptobenzoxazole, a related compound, occurs through a monodentate coordination of the inhibitor .

Biochemical Pathways

For instance, benzothiazole derivatives have been shown to inhibit the activity of various enzymes, thereby affecting the biochemical pathways these enzymes are involved in .

Pharmacokinetics

It is known that the compound has a molecular weight of 2461 , which may influence its pharmacokinetic properties.

Result of Action

It is known that benzothiazole derivatives can inhibit the activity of various enzymes, which can lead to changes in cellular processes .

Action Environment

The action environment of 6-Bromo-2-mercaptobenzothiazole is likely to be influenced by various factors, including pH, temperature, and the presence of other molecules. For instance, the related compound 2-Mercaptobenzothiazole is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . This suggests that the action of 6-Bromo-2-mercaptobenzothiazole may also be influenced by the pH of its environment.

Direcciones Futuras

Benzothiazoles, including 6-Bromo-2-mercaptobenzothiazole, are of great interest for researchers for drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have potential applications in the development of new drugs and materials .

Propiedades

IUPAC Name |

6-bromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFZKHAWHVYFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462349 | |

| Record name | 6-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-mercaptobenzothiazole | |

CAS RN |

51618-30-5 | |

| Record name | 6-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)